(2R)-1-(1-Methylethyl)-2-pyrrolidinemethanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
[(2R)-1-propan-2-ylpyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C8H17NO/c1-7(2)9-5-3-4-8(9)6-10/h7-8,10H,3-6H2,1-2H3/t8-/m1/s1 |
InChI Key |
XJCUYISZYNEDKN-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)N1CCC[C@@H]1CO |
Canonical SMILES |
CC(C)N1CCCC1CO |
Origin of Product |
United States |
Preparation Methods
Lithium Aluminum Hydride (LiAlH₄) Mediated Reduction
In a typical procedure, DL-proline (6.0 g, 52.0 mmol) is suspended in tetrahydrofuran (THF, 80 mL) and treated with LiAlH₄ (3.0 g, 78.0 mmol) under nitrogen at 0°C. After refluxing for 3 hours, quenching with 20% KOH yields pyrrolidin-2-ylmethanol (prolinol) as a pale yellow liquid (65% yield). To introduce the isopropyl group, prolinol undergoes alkylation with isopropyl bromide in the presence of a base such as potassium carbonate. However, over-alkylation and racemization are common challenges, necessitating careful temperature control (-10°C to 25°C).
Borane-THF Complex Reduction
Alternative protocols employ borane-THF for milder reduction conditions. A solution of DL-proline (10.0 g, 86.9 mmol) in THF reacts with boron trifluoride etherate (12.9 g, 91.2 mmol) and borane-THF (1.0 M, 100 mL) at 0°C. After 16 hours, quenching with THF-water (1:1) and subsequent workup yields prolinol in 76% yield. The isopropyl group is introduced via reductive amination using acetone and hydrogen gas over platinum oxide (PtO₂), achieving 50–60% enantiomeric excess (ee).
Asymmetric Hydrogenation of Pyrroline Intermediates
Asymmetric hydrogenation of 2-methylpyrroline derivatives provides a stereoselective pathway to the target compound.
Platinum-Catalyzed Hydrogenation
In a scalable process, 2-methylpyrroline (commercially available) is dissolved in a 2:1 ethanol-methanol mixture and hydrogenated under 3 atm H₂ using 5% Pt/C at ambient temperature. The resulting (R)-2-methylpyrrolidine is isolated as the L-tartrate salt (85% yield, ≥50% ee). Subsequent oxidation of the methyl group to a hydroxymethyl moiety is achieved via Sharpless epoxidation or enzymatic resolution, though yields drop to 35–45%.
Chiral Ligand-Assisted Hydrogenation
Bis-hydrazone ligands derived from (2S,5S)-diphenylpyrrolidine enhance enantioselectivity in nitroso-pyrrolidine reductions. For example, nitroso-2,5-di(2-naphthyl)pyrrolidine (24f ) is reduced with LiAlH₄ in THF at 22°C for 12–20 hours, yielding (2R)-configured products in 94% yield. The chiral environment of the ligand ensures retention of configuration at the 2-position.
Alkylation of Pyrrolidinemethanol
Direct alkylation of pyrrolidinemethanol with isopropyl halides or sulfonates offers a modular approach.
Nucleophilic Substitution
Pyrrolidinemethanol (10.0 g, 86.9 mmol) is treated with isopropyl bromide (1.05 equiv) and potassium carbonate (2.0 equiv) in acetonitrile at 60°C for 12 hours. The reaction affords this compound in 58% yield, with purification via vacuum distillation. Side products such as dialkylated species (≤15%) necessitate chromatographic separation.
Mitsunobu Reaction
The Mitsunobu reaction enables stereoretentive alkylation using diethyl azodicarboxylate (DEAD) and triphenylphosphine. A mixture of pyrrolidinemethanol (5.0 g, 43.4 mmol), isopropanol (4.2 g, 69.5 mmol), DEAD (9.1 g, 52.1 mmol), and PPh₃ (13.7 g, 52.1 mmol) in THF reacts at 0°C for 6 hours, yielding the target compound in 73% yield. This method preserves the (2R) configuration but requires stoichiometric reagents, limiting scalability.
Enzymatic Resolution and Kinetic Separation
Racemic mixtures of 1-(1-methylethyl)-2-pyrrolidinemethanol are resolved using lipases or esterases.
Lipase-Catalyzed Transesterification
A racemic mixture (10.0 g) is treated with vinyl acetate (2.5 equiv) and immobilized Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether at 30°C. After 24 hours, the (2R)-enantiomer is acetylated preferentially, allowing separation via silica gel chromatography (82% ee, 65% yield).
Dynamic Kinetic Resolution (DKR)
Combining palladium catalysts (e.g., Pd/C) with CAL-B in a one-pot system enables DKR. The substrate (5.0 g) undergoes simultaneous racemization and enantioselective acetylation at 50°C, achieving 90% ee and 78% yield.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(1-Methylethyl)-2-pyrrolidinemethanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups in place of the isopropyl group.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
(2R)-1-(1-Methylethyl)-2-pyrrolidinemethanol has been investigated for its role in developing novel therapeutic agents. It has been utilized in synthesizing various compounds that exhibit pharmacological activities, particularly as potential treatments for neurological disorders.
- Antimigraine Drugs : Research indicates that derivatives of this compound have been employed in the synthesis of antimigraine drugs. For instance, studies have shown its application in creating selective serotonin receptor agonists, which are crucial in managing migraine conditions .
- Kappa Opioid Receptor Antagonists : The compound has also been linked to the development of kappa opioid receptor antagonists, which are being explored for their potential in treating depression and addiction disorders. These compounds demonstrate high affinity for kappa receptors, suggesting their effectiveness in modulating pain and mood disorders .
Neuropharmacology
Neurotransmitter Modulation
The compound's structural properties allow it to interact with various neurotransmitter systems, making it a valuable tool in neuropharmacological research.
- Nicotinic Receptor Agonists : this compound has been studied for its agonistic effects on nicotinic acetylcholine receptors. This interaction is significant for developing treatments for cognitive impairments associated with neurodegenerative diseases .
- Dopaminergic Modulation : Its derivatives have shown potential in modulating dopamine release, which is critical for addressing conditions such as schizophrenia and Parkinson's disease. The ability to influence dopaminergic pathways highlights the compound's relevance in psychiatric and neurological research .
Synthetic Methodologies
Chiral Synthesis Techniques
The synthesis of this compound involves various chiral synthesis techniques that are fundamental in organic chemistry.
- Stereoselective Synthesis : The compound is often synthesized through stereoselective methods that ensure the production of the desired enantiomer. Techniques such as asymmetric hydrogenation and chiral auxiliary methods have been employed to enhance yield and selectivity .
- Building Block in Organic Synthesis : Its utility as a chiral building block has been demonstrated in the synthesis of more complex structures, including those used in drug development. Its ability to serve as a precursor for various functionalized pyrrolidine derivatives underscores its importance in synthetic organic chemistry .
Case Studies
Mechanism of Action
The mechanism by which (2R)-1-(1-Methylethyl)-2-pyrrolidinemethanol exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the target and the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (2R)-1-(1-Methylethyl)-2-pyrrolidinemethanol with analogous pyrrolidinemethanol derivatives, focusing on structural features, stereochemical influences, and functional applications.
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects: Electron-Withdrawing Groups: The 4-nitrophenyl group in (S)-(1-(4-Nitrophenyl)pyrrolidin-2-yl)methanol increases polarity and reactivity, making it suitable for electrophilic substitutions . Bulkiness: The isopropyl group in the target compound provides steric hindrance without aromaticity, contrasting with the phenyl group in (1R,2R)-syn-1-Phenyl-2-pyrrolidinemethanol, which enhances binding to aromatic receptors . Protective Groups: Boc-protected derivatives (e.g., (R)-1-(tert-Butoxycarbonyl)-2-pyrrolidinemethanol) are less reactive under basic conditions but require deprotection for further functionalization .
Stereochemical Influence: The R-configuration in the target compound and PF-543 is critical for biological activity. For example, PF-543’s R-configuration ensures selective inhibition of SphK1 . Enantiomers like (S)-(-)-1-Benzyl-2-pyrrolidinemethanol exhibit divergent catalytic properties in asymmetric synthesis compared to their R-counterparts .
Functional Applications :
- Drug Development : PF-543’s sulfonyl and benzyl groups enable precise enzyme inhibition, whereas simpler derivatives like the target compound are intermediates in such syntheses .
- Catalysis : Compounds with aromatic substituents (e.g., phenyl, benzyl) are preferred in chiral ligand design due to enhanced π-stacking capabilities .
Biological Activity
(2R)-1-(1-Methylethyl)-2-pyrrolidinemethanol, a chiral compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 129.21 g/mol
- IUPAC Name : this compound
Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Below are key findings from recent studies:
- The compound acts as a ligand for certain receptors, influencing signaling pathways that regulate cellular functions such as growth, survival, and motility.
- It has been shown to modulate the activity of sphingosine kinases , which are crucial in sphingosine-1-phosphate (S1P) signaling pathways involved in immune regulation and cell proliferation .
Therapeutic Applications
- Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .
- Antidepressant Activity : Studies suggest that it may exhibit antidepressant-like effects in animal models, possibly through serotonin receptor modulation .
- Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammation, showing promise in conditions like asthma and pulmonary diseases .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Neuroprotection Study :
- Antidepressant Activity :
- Anti-inflammatory Effects :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
